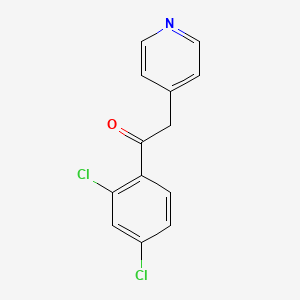

5-(3-Chlorophenyl)nicotinic acid

Overview

Description

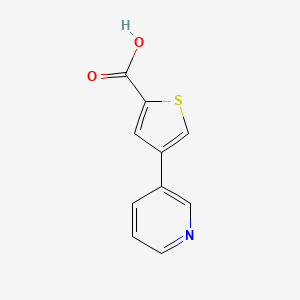

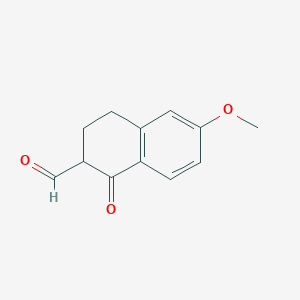

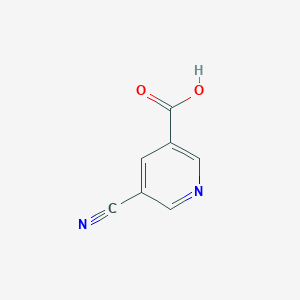

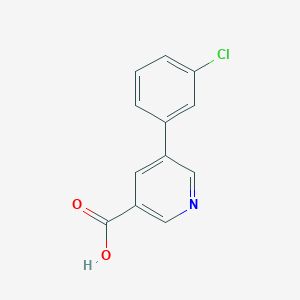

5-(3-Chlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8ClNO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of substituted pyridines, such as 5-(3-Chlorophenyl)nicotinic acid, involves a ring cleavage methodology reaction. This process allows for the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)nicotinic acid is represented by the InChI code1S/C12H8ClNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) . The molecular weight of this compound is 233.65 g/mol . Physical And Chemical Properties Analysis

5-(3-Chlorophenyl)nicotinic acid has a molecular weight of 233.65 g/mol . It has a predicted boiling point of 448.3±35.0 °C and a predicted density of 1.355±0.06 g/cm3 . The compound should be stored at 2-8°C .Scientific Research Applications

1. Role in Lipid Metabolism

Nicotinic acid, including its derivative 5-(3-Chlorophenyl)nicotinic acid, is widely recognized for its profound influence on lipid metabolism. It is particularly potent in lowering LDL (Low-Density Lipoprotein) cholesterol and VLDL (Very Low-Density Lipoprotein) cholesterol while raising HDL (High-Density Lipoprotein) cholesterol levels. This alteration in lipoprotein profiles is crucial as it significantly reduces the risk of coronary heart disease. Moreover, nicotinic acid's effects extend beyond lipid modulation, exhibiting anti-inflammatory effects which contribute to its atheroprotective role (Digby, Lee, & Choudhury, 2009).

2. Therapeutic Application in Dyslipidemia

5-(3-Chlorophenyl)nicotinic acid has been extensively used in the treatment of dyslipidemia. It's known for its capability to significantly alter blood lipid and lipoprotein fractions, making it a key agent in managing atherogenic dyslipidemia often associated with conditions like type 2 diabetes mellitus and the metabolic syndrome. Clinical evidence supports its use in slowing down the progression of atherosclerosis and even inducing regression of the condition in patients on stable statin therapy (McCormack & Keating, 2005).

3. Implications in Gene Expression

Research into the effects of nicotinic acid on gene expression has unveiled potential mechanisms that may explain its varied effects, including those not directly related to lipid metabolism. These effects might be directly mediated through the nicotinic acid receptor in cells, or indirectly through changes in circulating levels of free fatty acids or hormone levels, highlighting the multifaceted nature of this compound in physiological processes (Kang, Kim, & Youn, 2011).

4. Anticancer Potential

Recent studies have shed light on the significant biological properties of nicotinic acid and its derivatives, including 5-(3-Chlorophenyl)nicotinic acid, in the development of anticancer drugs. The presence of the nitrogen-containing moiety renders these compounds highly potent, indicating a promising future for them in cancer treatment strategies (Jain, Utreja, Kaur, & Jain, 2020).

Mechanism of Action

Target of Action

It is known that nicotinic acid, a closely related compound, primarily targets the hepatocyte diacylglycerol acyltransferase-2 . This enzyme plays a crucial role in triglyceride synthesis .

Mode of Action

Nicotinic acid, a similar compound, inhibits hepatocyte diacylglycerol acyltransferase-2 This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

Nicotinic acid, a similar compound, is involved in the synthesis and salvage pathways of nad+ . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .

Result of Action

It is known that nicotinic acid, a similar compound, has a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

properties

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMFBTMLLNVUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624069 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)nicotinic acid | |

CAS RN |

375853-95-5 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.